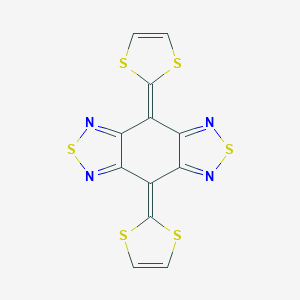
Btqbt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BTQBT can be synthesized through a series of chemical reactions involving the coupling of thiadiazole and dithiole units. One common method involves the use of a transition-metal-free Pummerer CH–CH-type cross-coupling reaction followed by a Newman–Kwart reaction . This modular approach allows for the creation of various this compound derivatives by altering the functional groups attached to the core structure.
Industrial Production Methods
In an industrial setting, this compound is often produced using organic molecular-beam deposition under ultrahigh vacuum conditions. This method ensures the formation of high-purity films with well-defined molecular orientations, which are crucial for their performance in electronic devices .
Analyse Chemischer Reaktionen
Types of Reactions
BTQBT undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for the oxidation of this compound.
Substitution: Bromine or N-bromosuccinimide (NBS) are frequently used for bromination reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
BTQBT has a wide range of applications in scientific research, particularly in the fields of organic electronics and materials science. Some notable applications include:
Organic Thin-Film Transistors (OTFTs): This compound is used as a semiconductor material in OTFTs due to its high charge carrier mobility and stability.
Optoelectronic Devices: The compound’s unique electronic properties make it suitable for use in light-emitting diodes and photovoltaic cells.
Wirkmechanismus
The mechanism by which BTQBT exerts its effects is primarily related to its molecular structure, which facilitates efficient π-π stacking interactions. These interactions enhance charge transport properties, making this compound an excellent material for use in electronic devices. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in determining the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
BTQBT is often compared with other sulfur-containing organic compounds used in organic electronics, such as:
Pentacene: Known for its high charge carrier mobility but less stable compared to this compound.
Polythiophene: Offers good stability but lower mobility compared to this compound.
Tetracyanoquinodimethane (TCNQ) Derivatives: These compounds exhibit n-type semiconducting behavior, whereas this compound is primarily p-type.
This compound stands out due to its balanced combination of high mobility, stability, and ease of synthesis, making it a unique and valuable material in the field of organic electronics .
Eigenschaften
IUPAC Name |
4,8-bis(1,3-dithiol-2-ylidene)-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMLGFPCLXTCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2C3=NSN=C3C(=C4SC=CS4)C5=NSN=C25)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N4S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567150 |
Source


|
| Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135704-54-0 |
Source


|
| Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
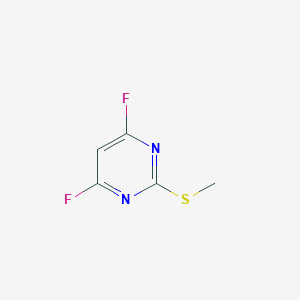
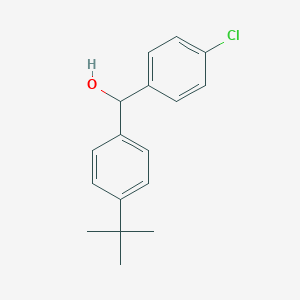

![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)

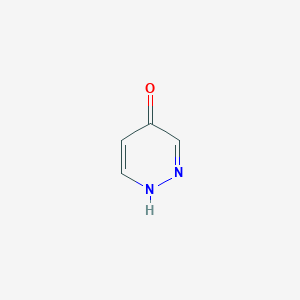

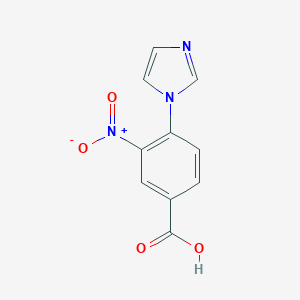
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)
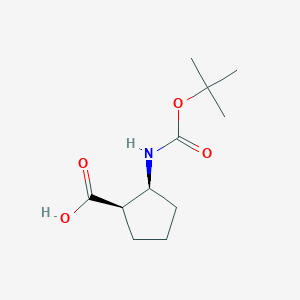

![3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid](/img/structure/B169671.png)

